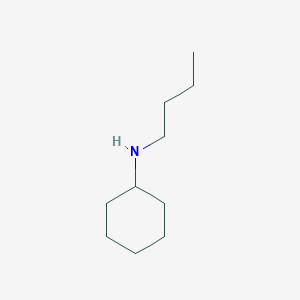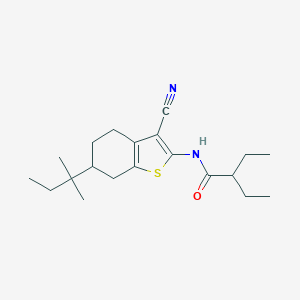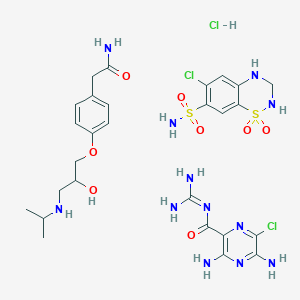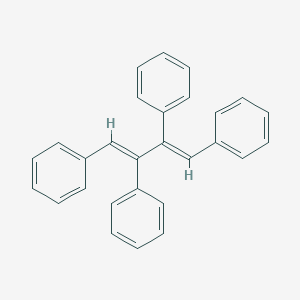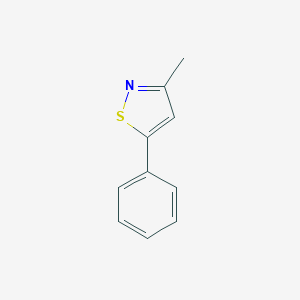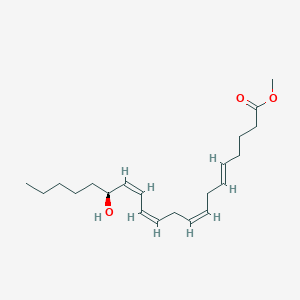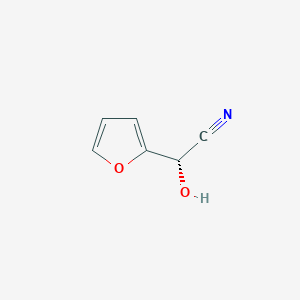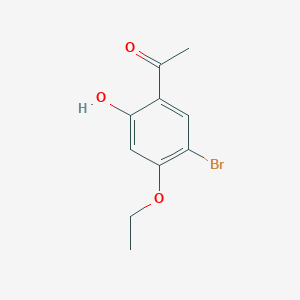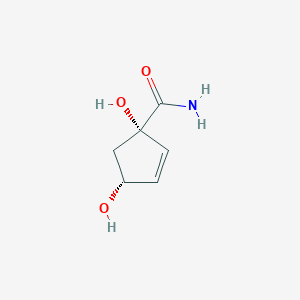
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide is a cyclic amide compound that has gained significant attention in the field of organic chemistry. This compound is also known as DHC and is synthesized through a specific chemical reaction. The unique structure of DHC has made it an important molecule in scientific research, particularly in the field of drug discovery.
Aplicaciones Científicas De Investigación
Enantioconvergent Synthesis Routes
Gill and Rickards (1982) explored the inversion of alcohol configurations in hydroxycyclopentenone and cyclopentenol intermediates, derived from (1S,4S)-3.5,5-trichloro-1,4-dihydroxycyclopent-2-ene-1-carboxylic acid, leading to 2-substituted (4R)-4-hydroxycyclopent-2-enone derivatives. These derivatives are significant as chiral intermediates in prostanoid synthesis, demonstrating an enantioconvergent route from phenol (Gill & Rickards, 1982).
Efficient One-Pot Synthesis
Edwards and Rubin (2016) developed a cost-efficient method for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides. This one-pot protocol is applicable for the preparation of sensitive products with a reactive, unsubstituted strained double bond (Edwards & Rubin, 2016).
Chiral Prostanoid Intermediates
Gill and Rickards (1981) described the preparation of (4S)-4-(t-Butyldimethylsilyloxy)-3-chlorocyclopent-2-enone from phenol, which leads to 3-substituted (4s)-4-hydroxycyclopent-2-enone derivatives. These derivatives are key intermediates in prostaglandin and prostanoid synthesis, showcasing the efficiency and versatility of their synthetic route (Gill & Rickards, 1981).
Novel Polyketide Synthesis
She et al. (2022) isolated new carboxamides and a new polyketide from the sponge-derived fungus Arthrinium sp. SCSIO 41421. The structures, including absolute configurations, were determined by NMR, MS spectroscopic analyses, and other methods. This study highlights the potential of natural products in synthesizing novel compounds (She et al., 2022).
Propiedades
Número CAS |
133071-13-3 |
|---|---|
Nombre del producto |
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C6H9NO3/c7-5(9)6(10)2-1-4(8)3-6/h1-2,4,8,10H,3H2,(H2,7,9)/t4-,6+/m0/s1 |
Clave InChI |
OTFXVMDBYXRDHC-UJURSFKZSA-N |
SMILES isomérico |
C1[C@H](C=C[C@@]1(C(=O)N)O)O |
SMILES |
C1C(C=CC1(C(=O)N)O)O |
SMILES canónico |
C1C(C=CC1(C(=O)N)O)O |
Sinónimos |
2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





